molecular formula C14H25NO5 B6145354 3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid CAS No. 2289940-71-0

3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid

Cat. No.: B6145354
CAS No.: 2289940-71-0
M. Wt: 287.4
InChI Key:
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is also known for its role in the synthesis of various peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further reactions to form peptides and other molecules .

Properties

CAS No.

2289940-71-0

Molecular Formula

C14H25NO5

Molecular Weight

287.4

Purity

95

Origin of Product

United States

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